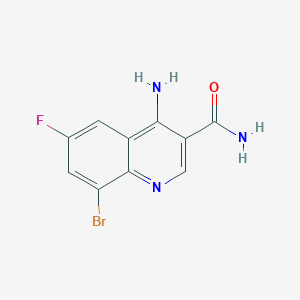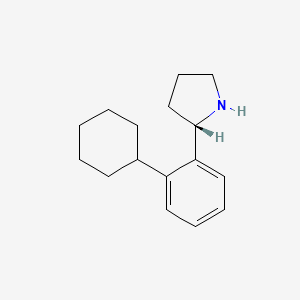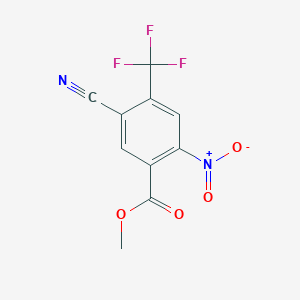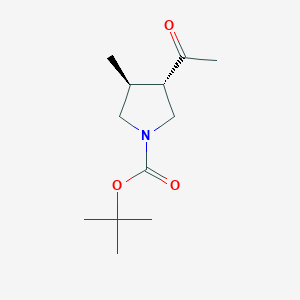
N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” is a synthetic organic compound Its structure includes a cyanocyclohexyl group, a propanoylphenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” typically involves multiple steps:
Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Attachment of the propanoylphenoxy group: This step involves the reaction of 4-hydroxyacetophenone with propanoyl chloride in the presence of a base to form 4-propanoylphenol, which is then reacted with an appropriate acylating agent.
Formation of the acetamide group: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Use in the production of specialty chemicals, materials, or as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of “N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(4-acetylphenoxy)acetamide
- N-(1-cyanocyclohexyl)-2-(4-butanoylphenoxy)acetamide
- N-(1-cyanocyclohexyl)-2-(4-benzoylphenoxy)acetamide
Uniqueness
“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” may have unique properties compared to similar compounds due to the specific arrangement of its functional groups. This could result in differences in reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
791135-99-4 |
|---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide |
InChI |
InChI=1S/C18H22N2O3/c1-2-16(21)14-6-8-15(9-7-14)23-12-17(22)20-18(13-19)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,20,22) |
InChI Key |
NHPQWALLXDCXGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)NC2(CCCCC2)C#N |
solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)
![(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13349747.png)


![Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol](/img/structure/B13349758.png)





